molecular formula C9H12N2O2 B13268554 (3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid

(3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid

Cat. No.: B13268554
M. Wt: 180.20 g/mol
InChI Key: KNLMSTBFYOCJDJ-QMMMGPOBSA-N
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Description

(3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with a methyl group at the 4-position and an amino group at the 3-position, attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-methyl-3-pyridinecarboxaldehyde with glycine in the presence of a suitable catalyst. The reaction is typically carried out in an aqueous medium under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps such as solvent extraction, distillation, and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro derivative.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

(3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-amino-3-(2-methylpyridin-4-yl)propanoic acid
  • (3S)-3-amino-3-(4-methylpyridin-2-yl)propanoic acid
  • (3S)-3-amino-3-(3-methylpyridin-4-yl)propanoic acid

Uniqueness

(3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid is unique due to the specific positioning of the methyl and amino groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its isomers and other similar compounds. The specific arrangement of functional groups can influence the compound’s binding affinity to molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

(3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid is a chiral compound that has attracted significant interest in pharmaceutical chemistry due to its potential biological activities. This compound features an amino group, a carboxylic acid, and a pyridine ring, which contribute to its unique interactions with biological targets. Its molecular formula is C10_{10}H12_{12}N2_2O2_2, and it exhibits a stereocenter that influences its pharmacological properties and interactions.

Neurotransmitter Modulation

One of the primary biological activities of this compound is its potential role as a modulator of neurotransmitter systems. The compound's structural similarity to L-glutamic acid suggests that it may act as an excitatory neurotransmitter, influencing synaptic transmission and neuroplasticity. Computational methods have been employed to predict its pharmacological effects, indicating possible interactions with glutamate receptors .

Antimicrobial Properties

The compound also exhibits antimicrobial properties, which are attributed to the presence of the pyridine ring. Its structural features allow it to interact with microbial cell membranes, potentially disrupting their integrity. The predicted activity spectra suggest that derivatives of this compound could be effective against various bacterial strains, including drug-resistant pathogens .

The mechanism of action involves binding to specific receptors or enzymes, modulating their activity. For example, as a potential GPBAR1 agonist, this compound may influence metabolic pathways related to inflammation and glucose homeostasis, making it a candidate for treating metabolic disorders such as type II diabetes .

Case Studies

  • Neuroprotective Effects : In vitro studies have shown that compounds similar to this compound exhibit neuroprotective effects against oxidative stress in neuronal cell lines. These findings suggest that the compound may help in conditions like neurodegenerative diseases .
  • Antimicrobial Screening : A study evaluating the antimicrobial activity of related compounds found that certain derivatives showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The minimal inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL, indicating potent activity .

Data Table

Compound NameStructural FeaturesBiological Activity
This compoundChiral structure with amino and pyridine groupsNeurotransmitter modulation; antimicrobial
L-glutamic acidAmino acid with carboxylic groupsExcitatory neurotransmitter
2-Amino-4-methylpentanoic acidBranched amino acid structurePotential neuroprotective effects
2-Amino-5-methylhexanoic acidLonger carbon chain with amino groupMay influence neurotransmitter systems

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-2-3-11-5-7(6)8(10)4-9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13)/t8-/m0/s1

InChI Key

KNLMSTBFYOCJDJ-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C=NC=C1)[C@H](CC(=O)O)N

Canonical SMILES

CC1=C(C=NC=C1)C(CC(=O)O)N

Origin of Product

United States

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